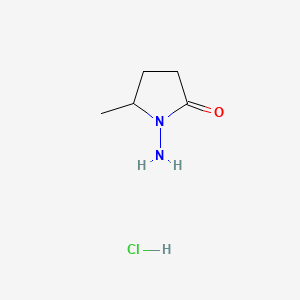
1-Amino-5-methylpyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-methylpyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring
Métodos De Preparación
The synthesis of 1-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The starting material, 5-methylpyrrolidin-2-one, undergoes a series of reactions to introduce the amino group at the 1-position.
- Common reagents used in the synthesis include ammonia or amine derivatives, which react with the pyrrolidinone ring under controlled conditions.
- The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
-
Industrial Production Methods
- Industrial production of this compound involves large-scale synthesis using optimized reaction conditions.
- The process includes purification steps such as crystallization or distillation to obtain the compound in its pure form.
- Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
1-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
-
Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
- Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
- Substitution reactions often involve halogenating agents or other electrophiles.
-
Major Products Formed
- Oxidation reactions yield oxo derivatives.
- Reduction reactions produce reduced forms of the compound.
- Substitution reactions result in various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the preparation of various derivatives with potential applications in material science.
-
Biology
- Investigated for its potential role in biochemical pathways and interactions with biological molecules.
- Studied for its effects on cellular processes and its potential as a biochemical probe.
-
Medicine
- Explored for its potential therapeutic applications, including its role as a pharmacological agent.
- Investigated for its effects on specific molecular targets and pathways involved in disease processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and products.
Mecanismo De Acción
The mechanism of action of 1-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The compound’s effects on cellular processes are mediated through its interaction with key signaling pathways.
- It may influence gene expression, protein synthesis, and other cellular functions.
Comparación Con Compuestos Similares
1-Amino-5-methylpyrrolidin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Amino-2-pyrrolidinone
- 1-Amino-3-methylpyrrolidin-2-one
- 1-Amino-4-methylpyrrolidin-2-one
-
Comparison
- Compared to 1-Amino-2-pyrrolidinone, this compound has an additional methyl group, which may influence its reactivity and interactions.
- The position of the methyl group in 1-Amino-3-methylpyrrolidin-2-one and 1-Amino-4-methylpyrrolidin-2-one differs, leading to variations in their chemical and biological properties.
- The unique structure of this compound contributes to its distinct properties and potential applications.
Propiedades
Fórmula molecular |
C5H11ClN2O |
|---|---|
Peso molecular |
150.61 g/mol |
Nombre IUPAC |
1-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-3-5(8)7(4)6;/h4H,2-3,6H2,1H3;1H |
Clave InChI |
GSWVJTKKYKEACH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
![{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)

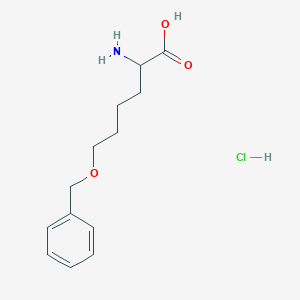
![Tert-butyl N-[4-(piperazin-1-YL)cyclohexyl]carbamate dihydrochloride](/img/structure/B13497596.png)
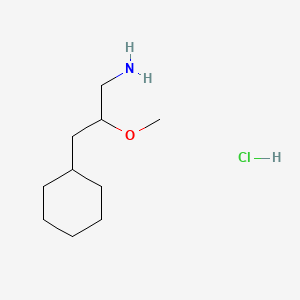

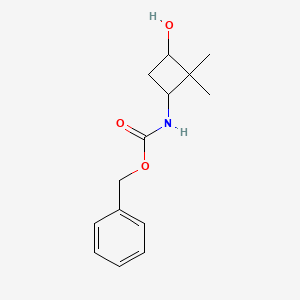
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
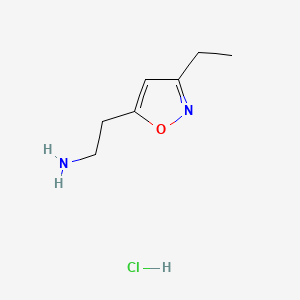
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
